molecular formula C12H7Cl2N3O3 B4956993 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide

2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide

Cat. No. B4956993
M. Wt: 312.10 g/mol
InChI Key: UIAREZLCNNLIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Mechanism of Action

2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and is also involved in the activation of immune cells. By inhibiting BTK, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide blocks BCR signaling and induces apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide also has immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has demonstrated dose-dependent inhibition of BTK activity and BCR signaling, as well as induction of apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also shown good efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has some limitations for lab experiments, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide and other BTK inhibitors. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide in humans.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide involves several chemical reactions, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 5-nitro-2-pyridineamine to form the desired product, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide.

Scientific Research Applications

2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-1-3-10(14)9(5-7)12(18)16-11-4-2-8(6-15-11)17(19)20/h1-6H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAREZLCNNLIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide

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